molecular formula C21H22N2O3 B2833130 (Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one CAS No. 1613190-13-8

(Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Cat. No.: B2833130
CAS No.: 1613190-13-8
M. Wt: 350.418
InChI Key: QYXNSUPMGWMJJW-UYRXBGFRSA-N
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Description

(Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a synthetic organic compound belonging to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran core substituted with a benzylidene group, a hydroxy group, and a methylpiperazinylmethyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one typically involves multi-step organic reactionsThe hydroxy group is then introduced via hydroxylation, and the final step involves the attachment of the methylpiperazinylmethyl group through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis are selected to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzofuran compounds .

Scientific Research Applications

(Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-2-benzylidene-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one include other benzofuran derivatives with different substituents, such as:

Uniqueness

What sets this compound apart is its specific combination of substituents, which may confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

(2Z)-2-benzylidene-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-22-9-11-23(12-10-22)14-17-18(24)8-7-16-20(25)19(26-21(16)17)13-15-5-3-2-4-6-15/h2-8,13,24H,9-12,14H2,1H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXNSUPMGWMJJW-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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